Cas no 2171822-85-6 (2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno2,3-dpyrimidin-4-one)

2-(Butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core with alkyl substituents at the 2-, 5-, and 6-positions. This structure imparts stability and potential reactivity for further functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research. The butan-2-yl and dimethyl groups enhance lipophilicity, which may improve bioavailability in drug development applications. Its fused thieno[2,3-d]pyrimidinone scaffold is of interest in medicinal chemistry due to its resemblance to bioactive molecules targeting enzymes or receptors. The compound’s well-defined molecular architecture allows for precise modifications, supporting its utility in the design of novel therapeutic agents or agrochemicals.
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno2,3-dpyrimidin-4-one structure
2171822-85-6 structure
商品名:2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno2,3-dpyrimidin-4-one
CAS番号:2171822-85-6
MF:C12H16N2OS
メガワット:236.333241462708
CID:5949336
PubChem ID:165482800

2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno2,3-dpyrimidin-4-one
    • EN300-1267579
    • 2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • 2171822-85-6
    • インチ: 1S/C12H16N2OS/c1-5-6(2)10-13-11(15)9-7(3)8(4)16-12(9)14-10/h6H,5H2,1-4H3,(H,13,14,15)
    • InChIKey: BUUJBIPAMQRFHO-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=C(C)C2C(NC(C(C)CC)=NC1=2)=O

計算された属性

  • せいみつぶんしりょう: 236.09833431g/mol
  • どういたいしつりょう: 236.09833431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 69.7Ų

2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1267579-50mg
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
50mg
$612.0 2023-10-02
Enamine
EN300-1267579-250mg
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
250mg
$670.0 2023-10-02
Enamine
EN300-1267579-1000mg
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
1000mg
$728.0 2023-10-02
Enamine
EN300-1267579-5000mg
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
5000mg
$2110.0 2023-10-02
Enamine
EN300-1267579-100mg
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
100mg
$640.0 2023-10-02
Enamine
EN300-1267579-2500mg
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
2500mg
$1428.0 2023-10-02
Enamine
EN300-1267579-1.0g
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
1g
$0.0 2023-06-08
Enamine
EN300-1267579-500mg
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
500mg
$699.0 2023-10-02
Enamine
EN300-1267579-10000mg
2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
2171822-85-6
10000mg
$3131.0 2023-10-02

2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献

2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno2,3-dpyrimidin-4-oneに関する追加情報

Introduction to 2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 2171822-85-6)

2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, identified by its CAS number 2171822-85-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyrimidine class, a scaffold that has been extensively explored for its potential biological activities. The presence of a butyl substituent at the 2-position and methyl groups at the 5- and 6-positions introduces unique electronic and steric properties, making it a promising candidate for further investigation.

The thienopyrimidine core is a fused ring system consisting of a thiophene ring connected to a pyrimidine ring. This structural motif is known for its versatility in drug design due to its ability to interact with various biological targets. The 2-(butan-2-yl)-5,6-dimethyl substitution pattern enhances the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the compound's aromaticity and electron-rich nature make it an attractive candidate for further derivatization and optimization.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Thienopyrimidines have been particularly studied for their roles in modulating enzyme activity, inhibiting tumor growth, and addressing inflammatory conditions. The CAS No. 2171822-85-6 identifier ensures precise chemical characterization and tracking of this compound throughout its synthesis, purification, and application processes.

One of the most compelling aspects of 2-(butan-2-yl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is its potential as a lead compound for drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify its binding interactions with biological targets such as kinases and transcription factors. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic efficacy.

The 5,6-dimethyl substituents play a pivotal role in fine-tuning the electronic properties of the molecule. This modification can influence both the potency and selectivity of the compound when interacting with biological targets. Furthermore, the butyl group at the 2-position contributes to steric hindrance, which can be exploited to improve binding affinity or reduce off-target effects. These structural features make 2171822-85-6 a valuable asset in medicinal chemistry libraries.

Recent advancements in synthetic methodologies have enabled more efficient production of complex heterocyclic compounds like thieno[2,3-d]pyrimidines. Techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in constructing these intricate scaffolds with high precision. The synthesis of CAS No. 2171822-85-6 involves multi-step processes that highlight the ingenuity of modern organic chemistry.

The pharmacological profile of 2-(butan-2-yl)-5,6-dimethyl-thieno[2,3-d]pyrimidinone is still under active investigation. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and inflammation. These findings are supported by experimental data from cell-based assays and molecular docking studies. The compound's ability to modulate key biological pathways makes it an intriguing candidate for further clinical development.

In conclusion,2171822-85-6 represents a significant advancement in the field of heterocyclic chemistry with potential implications for drug discovery and development. Its unique structural features and promising biological activities position it as a valuable tool for researchers seeking to develop novel therapeutic agents. As our understanding of molecular interactions continues to evolve,thienopyrimidines like this one will undoubtedly play a crucial role in addressing unmet medical needs.

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